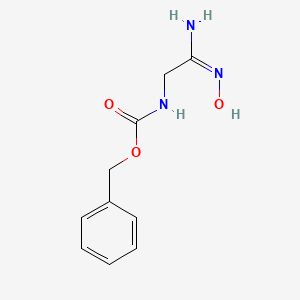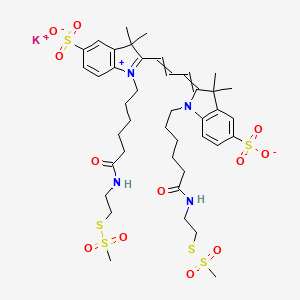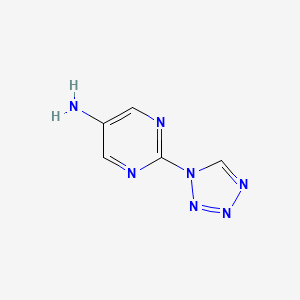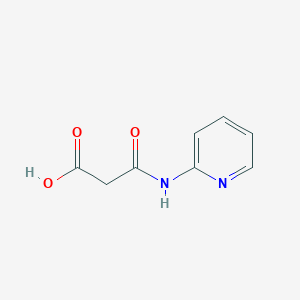
(Z)-Benzyl (2-Amino-2-(hydroxyimino)ethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-Benzyl (2-Amino-2-(hydroxyimino)ethyl)carbamate is a chemical compound with the molecular formula C10H14N2O3 It is known for its unique structure, which includes a benzyl group attached to a carbamate moiety, with an amino and hydroxyimino functional group on the ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-Benzyl (2-Amino-2-(hydroxyimino)ethyl)carbamate typically involves the reaction of benzyl chloroformate with (Z)-2-amino-2-(hydroxyimino)ethanol. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Types of Reactions:
Oxidation: The hydroxyimino group can undergo oxidation to form nitroso or nitro derivatives.
Reduction: The hydroxyimino group can be reduced to an amino group using reducing agents like sodium borohydride.
Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzyl carbamates.
Scientific Research Applications
Chemistry: (Z)-Benzyl (2-Amino-2-(hydroxyimino)ethyl)carbamate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its unique structure allows it to interact with specific active sites in enzymes, making it a candidate for drug development.
Medicine: The compound’s potential as a therapeutic agent is being explored, particularly in the treatment of diseases where enzyme inhibition is a viable strategy.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Z)-Benzyl (2-Amino-2-(hydroxyimino)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes. The hydroxyimino group can form hydrogen bonds with active site residues, while the benzyl group provides hydrophobic interactions. These interactions can inhibit the enzyme’s activity, leading to potential therapeutic effects.
Comparison with Similar Compounds
- tert-Butyl (2-Amino-2-(hydroxyimino)ethyl)carbamate
- N-Hydroxycarbamimidoylmethyl-carbamic acid tert-butyl ester
Comparison: (Z)-Benzyl (2-Amino-2-(hydroxyimino)ethyl)carbamate is unique due to the presence of the benzyl group, which provides distinct hydrophobic interactions compared to the tert-butyl group in similar compounds. This difference can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C10H13N3O3 |
|---|---|
Molecular Weight |
223.23 g/mol |
IUPAC Name |
benzyl N-[(2E)-2-amino-2-hydroxyiminoethyl]carbamate |
InChI |
InChI=1S/C10H13N3O3/c11-9(13-15)6-12-10(14)16-7-8-4-2-1-3-5-8/h1-5,15H,6-7H2,(H2,11,13)(H,12,14) |
InChI Key |
ZBXIEJDYVHPGMD-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)NC/C(=N\O)/N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Norfloxacin impurity I [EP impurity]](/img/structure/B13866363.png)

![tert-butyl N-[3-[(5-aminopyrimidin-2-yl)amino]phenyl]carbamate](/img/structure/B13866370.png)










![N-[4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]cyclohexanecarboxamide](/img/structure/B13866438.png)
